4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine
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Overview
Description
4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that features a morpholine ring attached to a pyridazine ring, which is further substituted with a methanesulfonylpiperazine group
Mechanism of Action
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha , which plays a crucial role in maintaining cellular homeostasis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, leading to changes in the protein’s function and potentially disrupting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine typically involves multiple steps:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction with hydrazine.
Substitution with Methanesulfonylpiperazine: The pyridazine ring is then reacted with 4-methanesulfonylpiperazine under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, often using a halogenated precursor of the pyridazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The morpholine and piperazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]morpholine: Similar structure but lacks the methanesulfonyl group.
4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]morpholine: Similar structure with an ethyl group instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique feature may also influence its pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in medicinal chemistry.
Properties
IUPAC Name |
4-[6-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-22(19,20)18-6-4-16(5-7-18)12-2-3-13(15-14-12)17-8-10-21-11-9-17/h2-3H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKHZNUERWSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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